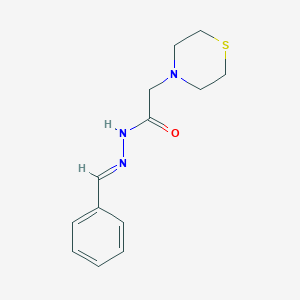

![molecular formula C14H14N2O3S B5604743 1-{[(4-乙氧基苯基)氨基]硫代}-2-硝基苯](/img/structure/B5604743.png)

1-{[(4-乙氧基苯基)氨基]硫代}-2-硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds typically involves strategic functionalization and coupling reactions. For instance, ethoxylation reactions, as seen in the synthesis of ethoxy-4-nitrobenzene from 4-chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation, offer insights into the methodologies that might be applicable for synthesizing the target compound (Wang & Rajendran, 2007). Additionally, the preparation of 4-amino-1,2-ethylenedioxybenzene through cathodic reduction and subsequent reactions provides a perspective on the amino and thio functional group introductions (Heertjes & Dahmen, 2010).

Molecular Structure Analysis

Chemical Reactions and Properties

The reactivity of the compound can be inferred from studies on related substances. For example, the preparation and reactivity of 4-amino-1,2-ethylenedioxybenzene towards diazotization and coupling reactions offer insights into the chemical behavior of amino and thio groups in aromatic systems (Heertjes & Dahmen, 2010).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability, can be inferred from detailed studies on similar compounds. The synthesis and reactions of ethoxy-4-nitrobenzene, for example, shed light on the electrophilic and nucleophilic sites within the molecule, which are crucial for understanding the chemical behavior of “1-{[(4-ethoxyphenyl)amino]thio}-2-nitrobenzene” (Wang & Rajendran, 2007).

科学研究应用

蛋白质交联光反应剂

与1-{[(4-乙氧基苯基)氨基]硫代}-2-硝基苯密切相关的4-硝基苯基醚已被研究为高产率蛋白质交联和亲和标记的光反应剂。这些化合物在黑暗中无反应,但在紫外线照射下与胺定量反应,使其可用于研究蛋白质相互作用和结构 (Jelenc, Cantor, & Simon, 1978)。

阴离子识别特性

官能化的苯基不对称脲和硫脲具有硅烷环,它们是硝基苯化合物(如1-{[(4-乙氧基苯基)氨基]硫代}-2-硝基苯)的衍生物,已被合成并表征出阴离子识别特性。这些化合物表现出有趣的光物理性质,对于理解电子性质和与阴离子的相互作用非常重要 (Singh et al., 2016)。

偶氮染料衍生物

与1-{[(4-乙氧基苯基)氨基]硫代}-2-硝基苯相似的硝基苯化合物的氨基衍生物用于偶氮染料的制备。这些衍生物与各种偶氮组分偶联后,可生成优质且颜色鲜艳的染料 (Heertjes & Dahmen, 2010)。

化学合成和动力学

硝基苯衍生物已广泛用于化学合成和动力学研究。例如,对邻氯硝基苯的乙氧基化和对这些反应动力学的研究为亲核取代反应以及各种催化剂和条件对这些反应的影响提供了宝贵的见解 (Wang & Rajendran, 2007)。

硝基芳烃的催化还原

对类似于1-{[(4-乙氧基苯基)氨基]硫代}-2-硝基苯的硝基芳烃催化还原的研究表明,使用各种催化剂可获得高收率。这项研究对于开发有机化学中更有效且环保的合成方法具有重要意义 (Watanabe et al., 1984)。

硝基苯衍生物的检测和分析

硝基苯衍生物的检测和分析在环境和分析化学中至关重要。还原和靛酚形成等技术用于检测各种样品中的这些化合物,这对于监测环境污染和确保安全至关重要 (Verma & Gupta, 1987)。

属性

IUPAC Name |

4-ethoxy-N-(2-nitrophenyl)sulfanylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-2-19-12-9-7-11(8-10-12)15-20-14-6-4-3-5-13(14)16(17)18/h3-10,15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKGHGWVZINXIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NSC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,4S*)-4-phenyl-1-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)butanoyl]pyrrolidin-3-amine](/img/structure/B5604668.png)

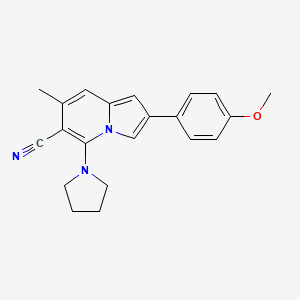

![4-(4-hydroxy-3-methoxyphenyl)-1,3,5,6,8-pentamethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5604676.png)

![N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide](/img/structure/B5604684.png)

![4-benzyl-1-[(3-isopropylisoxazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B5604706.png)

![4-(3-pyridinyl)-1-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-4-piperidinol](/img/structure/B5604711.png)

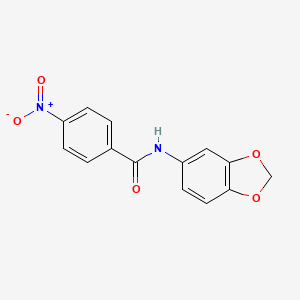

![2-[(4-bromo-1-naphthyl)oxy]-N'-(4-methoxy-3-nitrobenzylidene)acetohydrazide](/img/structure/B5604745.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5604756.png)

![(3R)-3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5604757.png)

![4-[benzyl(2-hydroxyethyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B5604759.png)

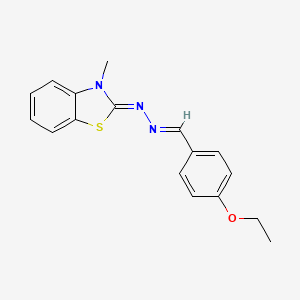

![2-phenyl-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5604766.png)